2-(3-Nitrophenyl)-3-phenyloxaziridine 2-(3-Nitrophenyl)-3-phenyloxaziridine
Brand Name: Vulcanchem
CAS No.: 90687-56-2
VCID: VC19222058
InChI: InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H
SMILES:
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

2-(3-Nitrophenyl)-3-phenyloxaziridine

CAS No.: 90687-56-2

Cat. No.: VC19222058

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Nitrophenyl)-3-phenyloxaziridine - 90687-56-2

Specification

CAS No. 90687-56-2
Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name 2-(3-nitrophenyl)-3-phenyloxaziridine
Standard InChI InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H
Standard InChI Key QQJUYOQASAOOOL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

2-(3-Nitrophenyl)-3-phenyloxaziridine features a nitro group at the 3-position of one phenyl ring and a phenyl group at the 3-position of the oxaziridine ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight242.23 g/mol
Exact Mass242.069 Da
PSA (Polar Surface Area)61.36 Ų
LogP (Partition Coefficient)3.63

The relatively high LogP value indicates moderate lipophilicity, suggesting compatibility with organic solvents such as dichloromethane or toluene . The polar surface area reflects its capacity for hydrogen bonding, critical for interactions in oxidation reactions.

Synthesis and Preparation

Traditional Synthetic Routes

The compound is synthesized via oxidation of N-alkyl-arylaldimines. A common method involves reacting 3-nitrophenylamine derivatives with phenyl-containing precursors under controlled conditions. For example, peroxides or percarboxylic acids serve as oxidizing agents to form the oxaziridine ring . Early protocols used anhydrous peracetic acid but faced safety challenges due to handling concentrated hydrogen peroxide .

Advanced Methodologies

Recent innovations prioritize safety and efficiency. A patented process employs aromatic percarboxylic acids (e.g., m-chloroperbenzoic acid) in water-miscible solvents (e.g., tetrahydrofuran) with a water-soluble base (e.g., sodium bicarbonate) at temperatures below 30°C . This approach minimizes decomposition risks and improves yields (70–85%) compared to traditional methods .

Table 1: Comparison of Synthetic Methods

MethodOxidizing AgentSolventTemperatureYield (%)
Traditional Anhydrous peracetic acidCH2_2Cl2_20–25°C50–60
Patented m-CPBATHF/H2_2O<30°C70–85

Reactivity and Mechanistic Insights

Oxidative Mechanisms

The compound acts as an oxygen-atom transfer agent, facilitating epoxidation or hydroxylation of substrates. Kinetic studies reveal that the reaction rate depends on solvent polarity, with polar aprotic solvents (e.g., acetonitrile) accelerating oxygen transfer. The nitro group enhances electrophilicity at the oxygen atom, promoting nucleophilic attack by substrates.

Photochemical Behavior

Under UV irradiation, 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes cleavage to form aldehydes and intermediates that yield aniline and azobenzene . Photolysis in benzene produces anilide derivatives (up to 32% yield), while methanol favors aldehyde formation (45–60%) . This photosensitivity necessitates storage in dark, inert environments.

Table 2: Photolysis Products in Different Solvents

SolventAnilide Yield (%)Aldehyde Yield (%)
Benzene3215
Methanol1060
Hexane2520

Applications in Organic Synthesis

Oxidative Transformations

The compound’s ability to transfer oxygen atoms under mild conditions makes it valuable for oxidizing sulfides to sulfoxides and amines to hydroxylamines. For instance, it achieves >90% conversion in the oxidation of thioanisole to methyl phenyl sulfoxide within 2 hours at 25°C.

Medicinal Chemistry

While direct pharmaceutical applications are undocumented, its derivatives serve as intermediates in synthesizing N-alkylhydroxylamines, which are precursors to bioactive molecules . For example, hydrolysis of 2-tert-butyl-3-phenyloxaziridine yields N-(tert-butyl)hydroxylamine, a building block for protease inhibitors .

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